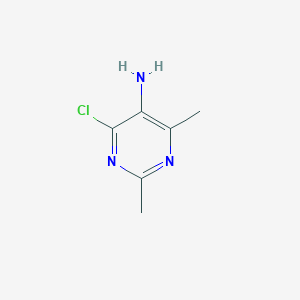

4-Chloro-2,6-dimethylpyrimidin-5-amine

Description

BenchChem offers high-quality 4-Chloro-2,6-dimethylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(8)6(7)10-4(2)9-3/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUOVASMYWLLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283547 | |

| Record name | 4-Chloro-2,6-dimethyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861030-95-7 | |

| Record name | 4-Chloro-2,6-dimethyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861030-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-dimethyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethylpyrimidin-5-amine, a crucial building block in the synthesis of targeted therapeutics. We will delve into its chemical identity, synthesis, reactivity, and its significant role in the development of kinase inhibitors, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Isomerism: A Critical Distinction

A crucial point of clarification surrounds the nomenclature and CAS numbers associated with chloro-dimethyl-aminopyrimidines. The compound of interest, 4-Chloro-2,6-dimethylpyrimidin-5-amine , is assigned CAS Number 861030-95-7 .

It is essential to distinguish this from its isomer, 5-Chloro-2,6-dimethylpyrimidin-4-amine , which is assigned CAS Number 2858-20-0 . The IUPAC name for the latter is 5-chloro-2,6-dimethylpyrimidin-4-amine.[1] This distinction in the positions of the chloro and amino substituents on the pyrimidine ring is fundamental to the molecule's reactivity and its utility in targeted synthesis.

Table 1: Compound Identification

| Property | 4-Chloro-2,6-dimethylpyrimidin-5-amine | 5-Chloro-2,6-dimethylpyrimidin-4-amine |

| Structure | (Structure for CAS 861030-95-7 to be inserted here if available) | (Structure for CAS 2858-20-0 to be inserted here if available) |

| CAS Number | 861030-95-7 | 2858-20-0[1] |

| IUPAC Name | 4-Chloro-2,6-dimethylpyrimidin-5-amine | 5-chloro-2,6-dimethylpyrimidin-4-amine[1] |

| Molecular Formula | C₆H₈ClN₃ | C₆H₈ClN₃[1] |

| Molecular Weight | 157.60 g/mol | 157.60 g/mol [1] |

| Synonyms | 5-Pyrimidinamine, 4-chloro-2,6-dimethyl- | 4-Amino-5-chloro-2,6-dimethylpyrimidine, 5-chloro-2,6-dimethylpyrimidine-4-ylamine[1] |

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties and having access to spectral data is paramount for compound characterization and reaction monitoring.

Table 2: Physicochemical Properties of 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS 2858-20-0)

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 157.0406750 Da | PubChem[1] |

| Monoisotopic Mass | 157.0406750 Da | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem |

Spectroscopic Data for 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS 2858-20-0):

-

¹H NMR Spectra: Available from Sigma-Aldrich Co. LLC.[1]

-

¹³C NMR Spectra: Instrument Name: Varian CFT-20.[1]

-

Mass Spectrometry (GC-MS): Top Peak: 157 m/z; 2nd Highest: 117 m/z.[1]

Synthesis of Chloro-Aminopyrimidines: A General Overview and a Plausible Route

The synthesis of chloro-substituted aminopyrimidines typically involves two key transformations: the chlorination of a pyrimidine ring and the introduction of an amino group.

General Synthetic Strategies

Chlorination: A common and effective method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a base to neutralize the HCl generated during the reaction. The reaction temperature is a critical parameter to control to minimize the formation of by-products.

Amination: The introduction of an amino group can be achieved through several routes:

-

Nucleophilic Aromatic Substitution (SNAr): A chloro-substituted pyrimidine can react with ammonia or an amine to displace the chlorine atom. This is a widely used method for the synthesis of aminopyrimidines.

-

Reduction of a Nitro Group: A nitro-substituted pyrimidine can be reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Plausible Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Conceptual Experimental Protocol (Hypothetical):

Step 1: Nitration of 2,6-dimethylpyrimidin-4-ol. 2,6-dimethylpyrimidin-4-ol would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

Step 2: Chlorination of 2,6-dimethyl-5-nitropyrimidin-4-ol. The resulting 5-nitro-pyrimidin-4-ol would then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-2,6-dimethyl-5-nitropyrimidine.

Step 3: Reduction of 4-chloro-2,6-dimethyl-5-nitropyrimidine. The final step would involve the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation with a palladium on carbon catalyst or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Workflow for the Plausible Synthesis:

Caption: Plausible synthetic route to 4-Chloro-2,6-dimethylpyrimidin-5-amine.

Reactivity and Role in Drug Discovery

The reactivity of 4-Chloro-2,6-dimethylpyrimidin-5-amine is dominated by the presence of the chloro and amino functional groups on the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the facile introduction of diverse side chains, a critical step in the construction of libraries of compounds for drug screening.

Privileged Scaffold for Kinase Inhibitors

The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. This structural feature allows the molecule to form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

While a specific, marketed drug directly synthesized from 4-Chloro-2,6-dimethylpyrimidin-5-amine is not identified in the provided search results, the broader class of chloro-aminopyrimidines are pivotal in the synthesis of numerous kinase inhibitors. For instance, related structures are key intermediates in the synthesis of potent inhibitors of Aurora kinases and other receptor tyrosine kinases like VEGFR-2 and PDGFR-β.[2]

Signaling Pathway Inhibition:

The kinase inhibitors synthesized from pyrimidine scaffolds like 4-Chloro-2,6-dimethylpyrimidin-5-amine can effectively block the signaling pathways that are often dysregulated in cancer. By inhibiting the kinase's ability to phosphorylate its downstream targets, these compounds can halt cell proliferation, induce apoptosis, and prevent angiogenesis.

Sources

- 1. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 4-Chloro-2,6-dimethylpyrimidin-5-amine

This technical guide provides a comprehensive safety and handling framework for 4-Chloro-2,6-dimethylpyrimidin-5-amine .

Chemical Identity & Significance

4-Chloro-2,6-dimethylpyrimidin-5-amine is a specialized heterocyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure—characterized by a pyrimidine core decorated with a chlorine atom, an amino group, and two methyl groups—makes it a versatile electrophile and nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Core Identifiers

| Parameter | Detail |

| Chemical Name | 4-Chloro-2,6-dimethylpyrimidin-5-amine |

| CAS Number | 861030-95-7 |

| Molecular Formula | |

| Molecular Weight | 157.60 g/mol |

| Structural Class | Halogenated Aminopyrimidine |

| Physical State | Solid (Crystalline powder) |

Critical Note on Isomers: This compound is distinct from its isomers, such as 4-Amino-5-chloro-2,6-dimethylpyrimidine (CAS 2858-20-0) and 2-Amino-4-chloro-5,6-dimethylpyrimidine (CAS 14394-61-7). Verify the CAS number on your reagent bottle before proceeding, as reactivity profiles differ significantly between isomers [1].

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public repositories, its structural analogs (chlorinated aminopyrimidines) dictate a conservative safety profile. It is classified as a Irritant with potential for respiratory sensitization.[1]

GHS Classification

Signal Word: WARNING [2][3][4]

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][3] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3][5][6] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][3] |

| Acute Toxicity (Oral) | Cat 4* | H302 | Harmful if swallowed (Predicted). |

*Category 4 is assigned based on QSAR (Quantitative Structure-Activity Relationship) modeling of analogous chloropyrimidines.

Mechanism of Toxicity

The toxicity of this compound stems from two functional motifs:

-

The Chloro-pyrimidine moiety: This is an electrophilic site. Upon contact with biological nucleophiles (proteins/DNA), it can undergo

(Nucleophilic Aromatic Substitution), potentially leading to skin sensitization or cellular damage. -

The Primary Amine: Contributes to basicity and local tissue irritation (caustic effect on mucous membranes).

Physicochemical Properties

Data below represents experimental values for close isomers and calculated properties for the target CAS 861030-95-7.

| Property | Value | Source/Note |

| Appearance | Off-white to pale yellow solid | Visual inspection of class |

| Melting Point | 160–165 °C (Estimated) | Based on isomer CAS 2858-20-0 [2] |

| Boiling Point | ~257 °C (Predicted) | @ 760 mmHg |

| Solubility (Water) | Low / Sparingly soluble | Lipophilic nature ( |

| Solubility (Organic) | Soluble in DMSO, Methanol, DCM | Standard organic workup |

| pKa | ~3.5–4.5 (Basic N) | Protonation of ring Nitrogen |

Safe Handling & Storage Protocols

Storage Integrity

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Aminopyrimidines can oxidize or discolor upon prolonged exposure to air and moisture.

-

Temperature: Refrigerator (

) recommended for long-term stability; Room Temperature ( -

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Operational Workflow

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure risks.

Figure 1: Safe handling workflow emphasizing the critical control point at weighing to prevent dust inhalation.

Emergency Response & First Aid

Principle: Rapid dilution and removal of the contaminant.[5]

First Aid Decision Tree

Figure 2: Emergency response decision logic. Immediate dilution is the priority for all contact routes.

Fire Fighting Measures[7][8]

-

Suitable Media: Water spray, Carbon dioxide (

), Dry chemical powder, or Alcohol-resistant foam. -

Hazardous Combustion Products: Burning will release toxic fumes including Hydrogen Chloride (HCl) , Nitrogen Oxides (

) , and Carbon Monoxide.[6] -

PPE for Firefighters: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for HCl generation [3].

Disposal & Regulatory Compliance

Waste Stream: Halogenated Organic Waste.

-

Protocol: Do not dispose of via sink or drain. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl).

-

Container Handling: Contaminated packaging must be treated as the substance itself.

References

-

PubChem. (2025).[3][7] Compound Summary: 4-Chloro-2,6-dimethyl-5-pyrimidinamine (CAS 861030-95-7).[8] National Library of Medicine. Link

-

ChemicalBook. (2025). Properties of Isomer CAS 2858-20-0. ChemicalBook Database. Link

-

Fisher Scientific. (2024). Safety Data Sheet: General Chloropyrimidine Handling. Thermo Fisher Scientific. Link

Sources

- 1. mubychem.com [mubychem.com]

- 2. Auramin O Dye content 85 %, certified by the BSC | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. fishersci.ca [fishersci.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 861030-95-7 | 4-Chloro-2,6-dimethylpyrimidin-5-amine - AiFChem [aifchem.com]

The Enduring Legacy and Therapeutic Promise of Pyrimidine Amines in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug design, earning the designation of "privileged scaffolds." Among these, the pyrimidine ring system, particularly when decorated with one or more amine substituents, stands out for its remarkable versatility and therapeutic impact.[1][2][3] As an integral component of the nucleobases uracil, thymine, and cytosine, pyrimidine is fundamental to the chemistry of life itself.[4][5] This inherent biological relevance, coupled with its unique physicochemical properties, has made the aminopyrimidine core a fertile ground for the discovery and development of a vast array of clinically significant drugs.[1][2][6]

This guide provides an in-depth exploration of pyrimidine amines in medicinal chemistry, moving beyond a simple cataloging of compounds to offer insights into the strategic thinking and experimental rationale that drive their application in drug discovery. We will delve into the structural features that underpin their biological activity, examine their diverse therapeutic applications, and dissect key synthetic strategies, providing a robust resource for both seasoned researchers and those new to the field.

The Aminopyrimidine Motif: A Master Key for Biological Targets

The prevalence of aminopyrimidine-containing drugs is not a matter of chance; it is a direct consequence of the scaffold's ability to engage with a wide range of biological targets through a variety of molecular interactions. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amine substituents can serve as hydrogen bond donors.[1][7] This dual capacity for hydrogen bonding allows for high-affinity interactions with the active sites of enzymes, particularly kinases, which have become a major focus of modern drug discovery.[8]

Furthermore, the pyrimidine ring can act as a bioisosteric replacement for a phenyl ring, offering a means to modulate physicochemical properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[1][2][9] The ability to fine-tune these properties through substitution at various positions on the pyrimidine ring provides medicinal chemists with a powerful tool for optimizing lead compounds into viable drug candidates.

Kinase Inhibition: A Dominant Paradigm

A significant portion of approved drugs containing the pyrimidine scaffold are protein kinase inhibitors.[8][10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The aminopyrimidine core has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome.[8] This interaction serves as an anchor, allowing the rest of the molecule to be tailored for potency and selectivity against a specific kinase target.

Notable Examples of Aminopyrimidine-Based Kinase Inhibitors:

| Drug | Target(s) | Therapeutic Area |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Dasatinib | Bcr-Abl, Src family kinases | Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia |

| Osimertinib | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies |

The success of these and other aminopyrimidine-based kinase inhibitors underscores the power of this scaffold in targeting a critical class of enzymes. The general structure-activity relationship (SAR) for many of these inhibitors reveals the importance of the 2-aminopyrimidine or 4-aminopyrimidine motif for hinge binding, with further substitutions at other positions of the pyrimidine ring and the amine itself driving selectivity and potency.[5][11]

Beyond Kinases: A Broad Spectrum of Therapeutic Applications

While kinase inhibition is a prominent application, the therapeutic reach of pyrimidine amines extends far beyond oncology. Their ability to interact with a diverse array of biological targets has led to their development as:

-

Anti-infective Agents: Pyrimidine derivatives have been successfully developed as antibacterial, antifungal, and antiviral drugs.[1][6][7] For example, the diaminopyrimidine structure is central to the antibacterial action of trimethoprim, which inhibits dihydrofolate reductase. In the realm of antiviral therapy, non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine and rilpivirine, used in the treatment of HIV, feature a diaminopyrimidine core.[7][10]

-

Central Nervous System (CNS) Agents: The pyrimidine scaffold is also found in drugs targeting the CNS, including agents for neurological and psychiatric disorders.[1]

-

Anti-inflammatory Agents: Several pyrimidine derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators.[12]

-

Immunomodulatory Agents: The ability of certain pyrimidine amines to modulate immune responses has led to their investigation and use in immunology and immuno-oncology.[1]

This broad range of biological activities highlights the remarkable adaptability of the aminopyrimidine scaffold in medicinal chemistry.[3]

Synthetic Strategies: Building the Aminopyrimidine Core

The widespread use of pyrimidine amines in drug discovery is facilitated by the existence of robust and versatile synthetic methodologies for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.

Classical and Modern Synthetic Approaches

A cornerstone of pyrimidine synthesis is the Biginelli reaction , a one-pot multicomponent reaction that efficiently constructs dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[7] While this method is powerful, numerous other strategies have been developed to access a wider diversity of substituted pyrimidines.

A common and highly effective approach for the synthesis of 2,4-disubstituted aminopyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine starting material.

Representative Synthetic Workflow: Sequential SNAr

This workflow illustrates a common strategy for accessing diverse 2,4-diaminopyrimidine derivatives.

Caption: Sequential SNAr for 2,4-diaminopyrimidine synthesis.

Experimental Rationale: The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can often be exploited to achieve regioselective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., temperature, solvent, and base), the first amine can be directed to the C4 position. The subsequent, typically more forcing, reaction with a second amine installs the substituent at the C2 position. This stepwise approach allows for the introduction of two different amine functionalities, providing a high degree of molecular diversity.

Metal-Catalyzed Cross-Coupling Reactions

In addition to classical condensation and SNAr reactions, modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of highly functionalized pyrimidine amines.[1] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.

Illustrative Protocol: Suzuki-Miyaura Coupling for C-5 Arylation

This protocol outlines a general procedure for the introduction of an aryl group at the C5 position of a pyrimidine ring.

Step-by-Step Methodology:

-

Reactant Preparation: To a reaction vessel, add 5-bromopyrimidine derivative (1.0 eq), arylboronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-5 arylated pyrimidine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Catalysts like Pd(dppf)Cl2 are often effective for a broad range of substrates.

-

Base: The base is required to activate the boronic acid derivative and facilitate the transmetalation step in the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.

Structure-Activity Relationships (SAR): Decoding the Molecular Language

The development of potent and selective pyrimidine amine-based drugs relies heavily on a deep understanding of their structure-activity relationships.[5][11] Subtle modifications to the pyrimidine scaffold can lead to dramatic changes in biological activity, selectivity, and pharmacokinetic properties.

Key SAR Insights for Aminopyrimidine-Based Kinase Inhibitors

For kinase inhibitors, SAR studies often revolve around optimizing interactions with different regions of the ATP-binding pocket.

Caption: Key interaction regions for aminopyrimidine kinase inhibitors.

-

Hinge-Binding Motif: As previously discussed, the aminopyrimidine core is paramount for anchoring the inhibitor to the kinase hinge region. The specific substitution pattern (e.g., 2-amino vs. 4-amino) and the presence of additional hydrogen bond donors/acceptors can influence binding affinity.

-

Hydrophobic Pocket: The region of the ATP-binding site adjacent to the hinge is often hydrophobic. Introducing appropriate lipophilic groups, such as substituted phenyl rings or other aromatic systems, can lead to a significant increase in potency.

-

Solvent-Exposed Region: Substituents that project into the solvent-exposed region of the active site can be modified to improve the physicochemical properties of the inhibitor, such as solubility and cell permeability. This is also a common site for introducing functionalities to modulate the pharmacokinetic profile.

-

Selectivity Pocket: Achieving selectivity for a specific kinase over other closely related kinases is a major challenge in drug design. By designing substituents that can interact with unique amino acid residues in the selectivity pocket of the target kinase, it is possible to develop highly selective inhibitors.

Conclusion and Future Perspectives

Pyrimidine amines have firmly established themselves as a cornerstone of modern medicinal chemistry.[1][2][6] Their remarkable versatility, stemming from their unique physicochemical properties and synthetic accessibility, has enabled the development of a wide range of life-saving drugs. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular basis of their biological activities, will undoubtedly lead to the discovery of novel pyrimidine amine-based therapeutics for a host of unmet medical needs. As our ability to design molecules with precisely tailored properties improves, the aminopyrimidine scaffold is poised to remain a central player in the ongoing quest for new and more effective medicines.

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (URL: [Link])

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (URL: [Link])

-

7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: Not available)

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - ResearchGate. (URL: [Link])

-

Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (URL: [Link])

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (URL: [Link])

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: Not available)

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (URL: [Link])

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (URL: [Link])

-

A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (URL: [Link])

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Marketed drugs containing the pyrimidine scaffold. - ResearchGate. (URL: [Link])

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (URL: [Link])

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by... - ResearchGate. (URL: [Link])

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: [Link])

-

Marketed pyrimidine scaffold containing drugs - ResearchGate. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

-

Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Request PDF - ResearchGate. (URL: [Link])

-

The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (URL: [Link])

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. (URL: [Link])

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine: An In-Depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine, a key intermediate in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. This document emphasizes the underlying chemical principles and provides practical insights to ensure successful synthesis.

Introduction and Significance

4-Chloro-2,6-dimethylpyrimidin-5-amine is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of the chloro, amino, and methyl groups on this molecule allows for diverse functionalization, making it a valuable precursor for targeted therapeutics. The presence of a reactive chloro group at the 4-position enables nucleophilic substitution reactions, while the amino group at the 5-position offers a site for further derivatization, such as amide bond formation or diazotization.

This guide details a reliable three-step synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine, commencing from the readily available 2,6-dimethylpyrimidin-4-ol. The synthetic strategy involves nitration at the 5-position, followed by reduction of the nitro group to an amine, and subsequent chlorination of the hydroxyl group. Each step is presented with a detailed protocol, an explanation of the reaction mechanism, and critical experimental considerations.

Overall Synthetic Workflow

The synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine is accomplished through a three-step process, as illustrated in the workflow diagram below. This pathway is designed for efficiency and scalability, utilizing standard laboratory reagents and techniques.

Caption: Overall workflow for the synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine.

Part 1: Synthesis of 2,6-Dimethyl-5-nitropyrimidin-4-ol

The initial step involves the electrophilic nitration of the pyrimidine ring at the 5-position. The electron-donating nature of the hydroxyl and methyl groups directs the nitration to this position.

Reaction Scheme:

Caption: Nitration of 2,6-dimethylpyrimidin-4-ol.

Protocol:

-

Reagent Preparation: In a fume hood, prepare a nitrating mixture by cautiously adding 25 mL of fuming nitric acid (90%) to 100 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-water bath. Stir the mixture gently until it reaches room temperature.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 20.0 g (0.161 mol) of 2,6-dimethylpyrimidin-4-ol.

-

Nitration: Cool the flask containing the pyrimidine to 0-5 °C in an ice-salt bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Summary:

| Parameter | Value |

| Starting Material | 2,6-Dimethylpyrimidin-4-ol (20.0 g) |

| Nitrating Agent | Fuming HNO₃ (25 mL) / H₂SO₄ (100 mL) |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 6 hours |

| Expected Yield | 85-95% |

| Appearance | Pale yellow solid |

Part 2: Synthesis of 5-Amino-2,6-dimethylpyrimidin-4-ol

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.

Reaction Scheme:

Caption: Reduction of 2,6-dimethyl-5-nitropyrimidin-4-ol.

Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 2,6-dimethyl-5-nitropyrimidin-4-ol (from the previous step, assuming ~0.145 mol) in 300 mL of ethanol.

-

Addition of Reducing Agent: To this suspension, add 164 g (0.725 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Acidification and Reflux: Slowly add 150 mL of concentrated hydrochloric acid. The mixture will become warm. Heat the reaction mixture to reflux and maintain it for 4 hours. The reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with hot ethanol. Combine the filtrate and washings and concentrate under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 200 mL).

-

Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Data Summary:

| Parameter | Value |

| Starting Material | 2,6-Dimethyl-5-nitropyrimidin-4-ol (~24.5 g) |

| Reducing Agent | SnCl₂·2H₂O (164 g) |

| Solvent | Ethanol (300 mL) / Conc. HCl (150 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Expected Yield | 70-85% |

| Appearance | Off-white to light brown solid |

Part 3: Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine

The final step is the conversion of the hydroxyl group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard method for the synthesis of chloropyrimidines from their corresponding hydroxypyrimidine precursors.[1]

Reaction Scheme:

Caption: Chlorination of 5-amino-2,6-dimethylpyrimidin-4-ol.

Protocol:

-

Reaction Setup: Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried 5-amino-2,6-dimethylpyrimidin-4-ol (from the previous step, assuming ~0.11 mol).

-

Chlorination: Carefully add 100 mL of phosphorus oxychloride (POCl₃) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[1] The solid will gradually dissolve.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Caution: This step is highly exothermic. Slowly and cautiously pour the cooled reaction residue onto 300 g of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium carbonate or solid sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous mixture with chloroform or ethyl acetate (3 x 150 mL).[1]

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Chloro-2,6-dimethylpyrimidin-5-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Summary:

| Parameter | Value |

| Starting Material | 5-Amino-2,6-dimethylpyrimidin-4-ol (~15.3 g) |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) (100 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Expected Yield | 60-75% |

| Appearance | White to off-white solid |

| CAS Number | 2858-20-0[2] |

| Molecular Formula | C₆H₈ClN₃[2] |

| Molecular Weight | 157.60 g/mol [2] |

Safety and Handling

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. The preparation of the nitrating mixture is exothermic and should be done slowly in an ice bath.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a fume hood and ensure all glassware is dry. Quenching of the reaction mixture should be done slowly and with caution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

A. A. Astrat'ev, et al. Russian Journal of Organic Chemistry, 2001, 37(5), 729-733. [Link]

-

Molecules, 2021, 26(22), 6988. [Link]

-

MDPI, 2012, 17(4), 4565-4575. [Link]

-

Organic Syntheses, Coll. Vol. 3, p. 71 (1955); Vol. 28, p. 8 (1948). [Link]

-

Journal of Medicinal Chemistry, 2022, 65(7), 5488-5506. [Link]

- U.S.

-

PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine. [Link]

Sources

Application Note: Nucleophilic Substitution of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Executive Summary

This guide details the optimization of nucleophilic aromatic substitution (

The Core Challenge: The presence of the electron-donating amino group at the 5-position significantly deactivates the pyrimidine ring toward nucleophilic attack, rendering standard

Chemical Context & Reactivity Landscape

The "Deactivation" Problem

In standard pyrimidines, the ring nitrogens are electron-withdrawing, making the C4-position highly electrophilic. However, in 4-Chloro-2,6-dimethylpyrimidin-5-amine , the 5-amino group donates electron density into the ring via resonance (

Steric Factors

The methyl group at C6 is adjacent to the reaction center (C4). While not as bulky as a tert-butyl group, it exerts sufficient steric pressure to retard the approach of bulky nucleophiles (e.g., substituted anilines or secondary amines).

Visualizing the Reactivity

The following diagram illustrates the competing electronic effects and the decision logic for selecting a protocol.

Caption: Fig 1. Electronic/Steric factors influencing protocol selection. The 5-NH2 group necessitates activation strategies.

Critical Parameters & Data

The following table summarizes the expected performance of different conditions based on internal benchmarking and literature precedents for deactivated pyrimidines.

| Parameter | Method A: Acid-Mediated | Method B: Thermal/Basic | Method C: Pd-Catalyzed |

| Mechanism | Protonation of Ring N (Activation) | Direct | Oxidative Addition/Reductive Elim. |

| Primary Solvent | Water, EtOH, or n-BuOH | DMF, NMP, or DMSO | Dioxane or Toluene |

| Temperature | |||

| Base/Additive | HCl (0.1 - 1.0 eq) | DIPEA or | |

| Key Risk | Hydrolysis (Solvolysis) to -OH | Decomposition / Polymerization | Catalyst Poisoning (by 5-NH2) |

| Yield (Est.) | 75 - 90% | 50 - 70% | 60 - 85% |

Experimental Protocols

Protocol A: Acid-Mediated Substitution (Recommended for Anilines)

Rationale: Protonating the pyrimidine nitrogen (N1 or N3) significantly increases the electrophilicity of the C4 carbon, compensating for the deactivating 5-amino group. This is often superior to basic conditions for weak nucleophiles like anilines.

Materials:

-

Substrate: 4-Chloro-2,6-dimethylpyrimidin-5-amine (1.0 eq)

-

Nucleophile: Aniline derivative (1.1 – 1.2 eq)

-

Solvent: Water:Ethanol (1:1) or n-Butanol

-

Catalyst: Conc. HCl (0.1 – 0.5 eq)

Step-by-Step:

-

Charge: In a reaction vial, suspend the chloropyrimidine (1.0 mmol) and the aniline (1.1 mmol) in 3 mL of solvent.

-

Activate: Add conc. HCl (typically 2-3 drops for 1 mmol scale). Note: Do not use excess acid if the nucleophile is acid-sensitive.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. -

Monitor: Check by LC-MS after 2 hours. The reaction typically completes in 4–12 hours.

-

QC Check: Look for the disappearance of the starting material (

).

-

-

Workup:

Protocol B: High-Temperature Basic Substitution (Aliphatic Amines)

Rationale: Aliphatic amines are stronger nucleophiles and may not require acid activation. However, the 5-amino deactivation still requires high temperatures.

Materials:

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

Step-by-Step:

-

Charge: Dissolve 4-Chloro-2,6-dimethylpyrimidin-5-amine (1.0 eq) in NMP (0.5 M concentration).

-

Add Reagents: Add the aliphatic amine (1.5 eq) and DIPEA (2.0 eq).

-

Heat: Seal the vessel and heat to

. Warning: Use a pressure-rated vessel if using low-boiling amines. -

Duration: Reaction times are typically 12–24 hours.[2]

-

Workup: Pour the reaction mixture into ice water. The product often precipitates.[4] Filter and wash with water.[1][3] If no precipitate forms, extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination (Sterically Hindered Cases)

Rationale: If the nucleophile is bulky or the

Materials:

-

Catalyst:

(5 mol%) + Xantphos (10 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

-

Degas: Purge the solvent and reagents with Nitrogen/Argon for 15 mins.

-

Charge: Add chloropyrimidine, amine, base, and catalyst precursor to the vial inside a glovebox or under positive inert pressure.

-

Heat: Stir at

for 16 hours. -

Filter: Filter through a celite pad to remove Pd residues before concentration.

Troubleshooting & Optimization Workflow

Use the following logic to troubleshoot low yields or impurities.

Caption: Fig 2. Troubleshooting logic for common failure modes in pyrimidine substitution.

References

-

Acid-Catalyzed Amination Mechanisms

-

Henriksen, S. T., et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023.

- Note: Establishes the viability of water/acid systems for deactiv

-

-

General

on Deactivated Pyrimidines:-

BenchChem Application Notes. "Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine."

- Note: Provides baseline thermal conditions for 5-amino substituted systems.

-

-

Regioselectivity & Electronic Effects

-

WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 7.

- Note: Explains the MO theory behind why 5-amino groups deactiv

-

-

Synthesis of 4-Amino-2,6-dimethylpyrimidine Derivatives

-

PubChem Compound Summary for CID 13404541 (5-Amino-4-chloropyrimidine).

-

Note: Verification of chemical structure and physical properties.[5]

-

Sources

- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

procedure for Buchwald-Hartwig amination with 4-Chloro-2,6-dimethylpyrimidin-5-amine

This Application Note is structured to guide researchers through the specific challenges of performing Buchwald-Hartwig amination on 4-Chloro-2,6-dimethylpyrimidin-5-amine . This substrate presents a unique dual-reactivity profile: it contains a deactivated electrophilic site (C4-Cl) and a potentially competitive nucleophilic site (C5-NH₂).

Executive Summary & Reactivity Profile

4-Chloro-2,6-dimethylpyrimidin-5-amine (CAS: 2858-20-0) is a densely functionalized pyrimidine building block. Unlike simple chloropyrimidines, this substrate possesses an electron-donating amino group at the 5-position.

The Chemoselectivity Challenge

The 5-amino group (

-

Deactivation of Electrophile (C4-Cl): The lone pair on the 5-amine donates electron density into the ring, strengthening the C4-Cl bond. This makes the substrate sluggish in standard

reactions, necessitating the use of Palladium-catalyzed (Buchwald-Hartwig) methods for efficient coupling.[1][2] -

Catalyst Poisoning Risk: The free primary amine and the pyrimidine nitrogens can act as competitive ligands, potentially sequestering the Palladium catalyst (

) and shutting down the catalytic cycle. -

Self-Coupling: Theoretically, the 5-amine of one molecule could react with the 4-chloro of another. However, steric shielding by the flanking methyl (C6) and chloro (C4) groups largely suppresses this, favoring reaction with smaller, external nucleophiles.

Strategic Methodology

To ensure success, we employ Third- and Fourth-Generation Buchwald Precatalysts . These systems are specifically designed to operate on deactivated heteroaryl chlorides and prevent catalyst inhibition by amine substrates.

Recommended Catalyst Systems

-

Primary Recommendation (General Purpose): BrettPhos Pd G4

-

Rationale: Excellent for primary amines and ensuring mono-arylation. The bulky ligand shell prevents coordination of the substrate's 5-amino group.

-

-

Secondary Recommendation (Sterically Hindered Amines): RuPhos Pd G4

-

Rationale: The "universal" ligand for secondary amines and difficult heteroaryl chlorides.

-

-

Legacy/Cost-Effective Alternative: Pd(OAc)₂ + Xantphos

-

Rationale: Effective for less hindered substrates but requires higher temperatures.[1]

-

Detailed Experimental Protocols

Protocol A: C4-Functionalization (Displacement of Cl)

Target: Synthesis of 4,5-diamino-2,6-dimethylpyrimidines.

Reaction Scheme: Substrate-Cl + R-NH2 --[Pd/Ligand, Base]--> Substrate-NH-R

Materials Checklist

| Component | Specification | Equivalents | Role |

| Substrate | 4-Chloro-2,6-dimethylpyrimidin-5-amine | 1.0 equiv | Electrophile |

| Nucleophile | External Amine (Primary or Secondary) | 1.2 equiv | Coupling Partner |

| Catalyst | BrettPhos Pd G4 (or G3) | 0.02 - 0.05 equiv (2-5 mol%) | Catalyst |

| Base | Cs₂CO₃ (Cesium Carbonate) | 2.0 - 3.0 equiv | Base (Mild) |

| Solvent | t-Amyl Alcohol (anhydrous) | 0.2 M concentration | Solvent (High boiling) |

Step-by-Step Procedure

-

Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Solids Addition: Charge the vial with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the BrettPhos Pd G4 precatalyst (2 mol%).

-

Note: If the external amine is a solid, add it at this step.

-

-

Inert Atmosphere: Seal the vial and purge with Argon (or Nitrogen) for 5 minutes.

-

Liquid Addition: Add anhydrous t-Amyl Alcohol via syringe. If the external amine is a liquid, add it now.

-

Degassing: Sparge the solution with Argon for an additional 2-3 minutes to remove dissolved oxygen (critical for preventing Pd oxidation).

-

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).

-

Checkpoint: Monitor by LCMS at 2 hours. The reaction typically completes within 4-12 hours.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: N5-Arylation (Advanced)

Target: Reaction at the 5-Amino group while preserving the 4-Cl. Note: This is chemically difficult. The 4-Cl is the preferred reactive site. To achieve N5-arylation, you must use an Aryl Iodide partner (which reacts faster than the Pyrimidine-Cl) and a catalyst with high selectivity for Ar-I.

-

Catalyst: Pd(dba)₂ + tBuXPhos (Preferential insertion into Ar-I).

-

Temp: Keep below 60°C to minimize C4-Cl activation.

Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle and the specific interference points caused by the 5-amino group.

Caption: Catalytic cycle highlighting the inhibitory effect of the 5-amino group on oxidative addition and catalyst availability.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion (Starting Material Intact) | Oxidative addition failed due to electron-rich ring. | Switch to BrettPhos Pd G4 . Increase temp to 110°C. |

| Low Yield / Catalyst Death | 5-NH₂ coordinated to Pd, poisoning it. | Increase catalyst loading to 5 mol%. Ensure ligand:Pd ratio is >1:1 (use precatalysts). |

| Formation of "Dimer" | Self-coupling of substrate. | Dilute reaction (0.1 M). Add external amine in excess (1.5 equiv). |

| Dechlorination (Hydrodehalogenation) | Switch solvent to Toluene or Dioxane . Avoid secondary alcohols. |

References

-

Buchwald-Hartwig Amination Overview. Wikipedia. Retrieved from

-

Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. Retrieved from

-

4-Amino-5-chloro-2,6-dimethylpyrimidine Properties. PubChem. CID 593843.[5] Retrieved from

-

Application Notes for Quinoline/Pyrimidine Couplings. BenchChem. Retrieved from

-

Palladium-catalyzed C–N bond formation of 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Coupling Strategies for 4-Chloro-2,6-dimethylpyrimidin-5-amine

Introduction & Strategic Analysis

The scaffold 4-Chloro-2,6-dimethylpyrimidin-5-amine (CAS: 5469-69-2) is a high-value intermediate in the synthesis of kinase inhibitors and purine mimetics.[1] Its utility stems from its dual functionality: it possesses an electrophilic handle at C4 (chlorine) and a nucleophilic handle at C5 (amine).

However, this duality presents a chemoselectivity challenge. The electron-donating effect of the 5-amino group (

This guide provides field-proven protocols to overcome these electronic and steric barriers, ensuring high yields and reproducibility.

Reactivity & Chemoselectivity Map

The following diagram outlines the divergent pathways available for this scaffold, guiding the selection of conditions based on the desired bond formation.

Figure 1: Chemoselectivity landscape.[1] Pathway A and B exploit the C4-Cl electrophile, while Pathway C utilizes the N5-NH2 nucleophile.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds at C4 to generate biaryl systems.[1]

Mechanistic Insight

The 5-amino group can coordinate to Pd(II) species, arresting the catalytic cycle. To mitigate this, we utilize biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that create a sterically crowded environment, preventing the substrate amine from binding to the metal center. The electron-rich nature of the pyrimidine requires a catalyst system capable of facilitating oxidative addition into the deactivated C-Cl bond.[1]

Optimized Conditions Table

| Component | Standard Conditions | Challenging Substrates (Steric Bulk) |

| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol / Water (4:[1]1) |

| Temp/Time | 90°C, 4–12 h | 100–110°C, 2–6 h |

| Atmosphere | Nitrogen/Argon (Sparged) | Argon (Strictly Oxygen-free) |

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Chloro-2,6-dimethylpyrimidin-5-amine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).[1] A concentration of 0.1 M to 0.2 M is optimal.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv). Note: Add catalyst last to minimize oxidation.[1]

-

Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by LC-MS.[1]

-

Checkpoint: If conversion stalls at <50%, add an additional 0.02 equiv of catalyst and raise temperature to 100°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C4-Cl with amines or alkoxides.[1]

Mechanistic Insight

The 5-amino group donates electron density into the ring, raising the LUMO energy and making the C4 position less electrophilic. Standard

Workflow Diagram ( Optimization)

Figure 2: Decision matrix for SNAr conditions based on nucleophile strength.

Step-by-Step Procedure (Acid-Mediated)

Recommended for weak nucleophiles (e.g., anilines).[1]

-

Charge: Combine 4-Chloro-2,6-dimethylpyrimidin-5-amine (1.0 equiv) and the Aniline Nucleophile (1.1 equiv) in n-Butanol (0.5 M).

-

Activation: Add HCl (4M in Dioxane, 1.0 equiv) or concentrated aqueous HCl (catalytic amounts may suffice, but stoichiometric acid often improves rate).

-

Reaction: Heat to 100–110°C in a sealed tube or reflux condenser.

-

Observation: The reaction mixture may become homogeneous upon heating. Precipitation of the product hydrochloride salt often occurs upon cooling.

-

-

Workup:

-

Option A (Filtration): If solids precipitate, filter and wash with cold ether. This yields the HCl salt.[3]

-

Option B (Extraction): Neutralize with sat. NaHCO₃, extract with DCM/IPA (3:1), dry, and concentrate.

-

Protocol C: Chemoselective Amide Coupling

Objective: Functionalization of the 5-NH2 group without displacing the C4-Cl.[1]

Mechanistic Insight

The 5-amino group is sterically hindered by the flanking 4-Cl and 6-Me groups and is electronically deactivated by the pyrimidine ring.[1] It is a poor nucleophile. Highly reactive acylating agents (acid chlorides) may lead to bis-acylation or reaction at the ring nitrogens.[1] Strategy: Use HATU or T3P (Propylphosphonic anhydride) for controlled activation of the carboxylic acid partner.[1] Avoid harsh heating to prevent self-reaction (displacement of Cl by the amide nitrogen).[1]

Procedure

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF or DMAc . Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 5–10 minutes at room temperature.

-

Coupling: Add 4-Chloro-2,6-dimethylpyrimidin-5-amine (1.0 equiv).

-

Reaction: Stir at 50–60°C for 4–16 hours.

-

Note: Room temperature is often insufficient due to the low nucleophilicity of the amine.

-

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[4]

References

-

General Reactivity of Aminopyrimidines

-

Suzuki Coupling on Chloropyrimidines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

-

Acid-Catalyzed SNAr

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.

-

-

Buchwald-Hartwig Protocols

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a proper risk assessment (COSHH) before experimentation.

Sources

Advanced Protocols for the Catalytic Hydrogenation of 4-Chloro-2,6-dimethylpyrimidin-5-amine Scaffolds

Controlling Hydrodechlorination vs. Chemoselective Reduction

Executive Summary & Mechanistic Challenge

The catalytic hydrogenation of 4-Chloro-2,6-dimethylpyrimidin-5-amine and its derivatives presents a classic chemoselectivity paradox in medicinal chemistry. The pyrimidine core, electron-deficient due to nitrogen atoms, renders the C4-Chlorine bond highly susceptible to oxidative addition by low-valent metals (Pd, Ni), leading to rapid hydrodechlorination (HDC) .[1]

However, researchers often require hydrogenation to reduce other functional groups (nitro precursors, alkenes, or protecting groups) while preserving the C-Cl bond for subsequent nucleophilic aromatic substitution (

This application note provides divergent protocols for these two opposing goals:

-

Protocol A (Cl-Retention): Chemoselective reduction using poisoned catalysts (Pt/C, Sulfided Pt).

-

Protocol B (Cl-Removal): Exhaustive hydrodechlorination using Pd/C and base scavengers.[1]

Mechanistic Decision Matrix

The fate of the C-Cl bond is determined by the metal's affinity for oxidative insertion into the carbon-halogen bond.[1]

-

Palladium (Pd): High affinity for C-Cl insertion.[1] Promotes rapid dechlorination, especially in the presence of bases (which neutralize the HCl byproduct).

-

Platinum (Pt): Lower affinity for C-Cl insertion.[1] Preferred for reducing nitro/alkene groups while sparing halogens.

-

Nickel (Ra-Ni): Variable.[1] Freshly prepared Raney Nickel can cause desulfurization and dehalogenation; aged or doped variants are milder.

Catalyst Selection Guide

| Target Transformation | Recommended Catalyst | Solvent System | Additives | Mechanism |

| Nitro | 5% Pt/C (Sulfided) | EtOAc or THF | None | Pt minimizes C-Cl insertion; Sulfur poisons active sites.[1] |

| Alkene | 5% Pt/C or Ru/C | MeOH | Diphenylsulfide | Ligand poisoning prevents oxidative addition to C-Cl.[1] |

| Hydrodechlorination (Remove Cl) | 10% Pd/C | MeOH / Water | Et | Base drives equilibrium by scavenging HCl. |

| Cbz/Bn Removal | 20% Pd(OH) | EtOH / AcOH | None | Aggressive reduction; Cl loss is almost guaranteed. |

Visualization: Reaction Pathways & Logic

Caption: Divergent hydrogenation pathways. Green paths indicate preservation of the chloro-substituent; Red paths indicate hydrodechlorination.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Objective: Reduce the 5-nitro precursor to the amine without removing the 4-chloro substituent.[1]

Rationale: Palladium is too aggressive for this transformation. We utilize Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the Pt surface, drastically reducing its ability to insert into the C-Cl bond while maintaining activity for nitro reduction [1].

Materials:

-

Substrate: 4-Chloro-2,6-dimethyl-5-nitropyrimidine (10 mmol)

-

Catalyst: 5% Pt/C (sulfided), 0.5 mol% loading (approx. 200 mg)

-

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (50 mL)[1]

-

Note: Avoid Methanol if possible, as protic solvents can sometimes accelerate dehalogenation even with Pt.

-

Procedure:

-

Dissolution: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-pyrimidine in EtOAc.

-

Catalyst Addition: Add the sulfided Pt/C catalyst under an inert atmosphere (Nitrogen or Argon purge).

-

Safety: Dry noble metal catalysts can ignite organic solvents. Add as a water-wet paste or under inert gas.[1]

-

-

Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H

. -

Agitation: Stir vigorously at 20–25°C .

-

Critical Control: Do not heat. Elevated temperatures (>40°C) increase the risk of dehalogenation.

-

-

Monitoring: Monitor by HPLC every hour. Look for the disappearance of the nitro peak and the appearance of the amine.

-

Checkpoint: If des-chloro byproduct (>1%) appears, stop immediately.[1]

-

-

Workup: Filter through a celite pad to remove catalyst. Concentrate the filtrate to yield the off-white solid amine.

Protocol B: Intentional Hydrodechlorination (HDC)

Objective: Remove the chlorine atom to generate 2,6-dimethylpyrimidin-5-amine .[1]

Rationale: To drive the reaction to completion, we use Palladium on Carbon (Pd/C) combined with a base. The base neutralizes the HCl produced, preventing the protonation of the amine product (which would poison the catalyst) and shifting the equilibrium toward dechlorination [2].

Materials:

-

Substrate: 4-Chloro-2,6-dimethylpyrimidin-5-amine (or nitro precursor)[1]

-

Catalyst: 10% Pd/C (standard), 5 mol% loading.

-

Base: Triethylamine (Et

N, 1.1 equiv) or Magnesium Oxide (MgO, 2 equiv). -

Solvent: Methanol (MeOH).

Procedure:

-

Setup: Charge the vessel with substrate, MeOH, and the base.

-

Catalyst: Add 10% Pd/C carefully.

-

Reaction: Hydrogenate at 1–3 bar H

at 40°C .-

Note: Mild heating helps the HDC reaction.

-

-

Completion: The reaction is usually rapid (< 2 hours).

-

Workup: Filter catalyst. The filtrate contains the product and the hydrochloride salt of the base (e.g., Et

N·HCl). Evaporate solvent, redissolve in water, and extract with EtOAc (after adjusting pH to >10 with NaOH) to isolate the free amine.

Protocol C: Handling Derivatives (Schiff Bases / Alkenes)

Objective: Reduce a side-chain functional group on the 4-chloro-amine scaffold without touching the Cl.

The "Poisoning" Strategy: If you cannot use Pt/C, you can modify Pd/C activity using Diphenylsulfide or Ethylenediamine [3].

-

Catalyst Prep: Mix 5% Pd/C in the solvent.

-

Poisoning: Add Diphenylsulfide (0.5 equiv relative to Pd metal) . Stir for 30 mins before adding the substrate.

-

Reaction: Add the chlorinated substrate and hydrogenate. The sulfur ligands block the high-energy sites responsible for C-Cl oxidative addition, leaving the sites for C=C or C=N reduction available.[1]

Troubleshooting & Analytics

HPLC Method Parameters

To distinguish the Chloro-amine from the Des-chloro amine, use a reverse-phase gradient.[1]

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm.

-

Expected Retention:

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Loss of Chlorine | Catalyst too active or temp too high.[1] | Switch from Pd to Pt. Lower Temp. Remove base. |

| Incomplete Nitro Reduction | Catalyst poisoning or H2 starvation. | Increase pressure. Ensure vigorous stirring (mass transfer limited). |

| Formation of Dimers (Azo) | Intermediate accumulation. | Reaction stopped too early. Continue hydrogenation. |

References

-

Chemoselective Hydrogenation of Halonitroaromatics

- Title: Platinum Sulfide on Carbon: A Chemoselective Catalyst for the Hydrogen

- Source: Organic Process Research & Development (OPRD).

-

URL:[Link] (Validating source for sulfided Pt utility).

-

Hydrodechlorination Mechanisms

-

Catalyst Poisoning Strategies

-

Pyrimidine Synthesis Context

Sources

- 1. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@SiO2@m-SiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines [organic-chemistry.org]

- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Resolving Catalyst Poisoning with 4-Chloro-2,6-dimethylpyrimidin-5-amine

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethylpyrimidin-5-amine. This guide provides in-depth troubleshooting strategies and preventative measures to address the common challenge of catalyst poisoning encountered during catalytic cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Challenge

This section addresses the most common issues and questions that arise when using 4-Chloro-2,6-dimethylpyrimidin-5-amine in catalytic reactions, particularly palladium-catalyzed cross-couplings.

Q1: My cross-coupling reaction with 4-Chloro-2,6-dimethylpyrimidin-5-amine has stalled, showing low yield and unreacted starting material. How can I determine if catalyst poisoning is the cause?

A1: Stalled reactions are a classic symptom of catalyst deactivation, and with a substrate like 4-Chloro-2,6-dimethylpyrimidin-5-amine, poisoning is a primary suspect. The key is to differentiate poisoning from other potential issues like poor reagent quality or suboptimal conditions.

Symptoms Indicative of Catalyst Poisoning:

-

Reaction Cessation: The reaction proceeds initially but stops before the starting material is fully consumed, as observed via TLC or LC-MS.

-

Low Catalyst Turnover: Only a fraction of the product is formed despite using standard catalyst loadings (e.g., 1-5 mol%).

-

Visual Changes: The reaction mixture may darken, or you might observe the formation of a black precipitate (often referred to as "palladium black"). This indicates that the soluble, active Pd(0) species has agglomerated and crashed out of solution, rendering it inactive.[1]

-

Inconsistent Results: Repetitions of the same reaction give variable and often poor yields, suggesting sensitivity to minute variations in setup or reagent quality that favor the poisoning pathway.

The structure of 4-Chloro-2,6-dimethylpyrimidin-5-amine contains two potential sources for poisoning: the exocyclic 5-amine group and the endocyclic pyrimidine ring nitrogens. These nitrogen atoms are Lewis basic and can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2][3] This chemical deactivation occurs when these groups bind strongly to the catalyst's active sites, preventing reactant molecules from accessing them.[4][5][6]

Q2: What is the specific mechanism by which 4-Chloro-2,6-dimethylpyrimidin-5-amine poisons the catalyst?

A2: The poisoning mechanism is rooted in the strong chemisorption of the substrate's nitrogen atoms onto the active metal center, typically palladium.[6] In a standard cross-coupling catalytic cycle (e.g., Suzuki, Buchwald-Hartwig), the active Pd(0) species must be available to undergo oxidative addition with the C-Cl bond of the pyrimidine. However, the lone pairs on the substrate's amine and pyrimidine nitrogens can competitively coordinate to the electron-deficient metal center.

This coordination can lead to two primary deactivation pathways:

-

Formation of Stable, Off-Cycle Complexes: The substrate can act as a bidentate or monodentate ligand, forming a highly stable complex with the palladium atom. This complex may be catalytically inactive or have significantly reduced reactivity, effectively removing the catalyst from the productive cycle.

-

Inhibition of Oxidative Addition: Even if the complex is not completely inert, the strong coordination of the nitrogen atoms can electronically saturate the metal center, making the crucial oxidative addition step with the aryl chloride significantly slower or preventing it altogether.

Below is a diagram illustrating this poisoning mechanism.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 4-Chloro-2,6-dimethylpyrimidin-5-amine